Physical PropertyCrystallinityProcurement Quality Control
Phenyl-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-thioglucopyranoside (CAS 79528-49-7) is a peracetylated thioglycoside donor belonging to the 2-deoxy-2-phthalimido-1-thio-β-D-glucopyranoside family. The compound features a phenyl aglycone at the anomeric position, acetyl protecting groups at O-3, O-4, and O-6, and a phthalimido (Phth) group at C-2 that serves as a masked amino precursor and stereodirecting element.
Molecular FormulaC26H25NO9S
Molecular Weight527.5 g/mol
Cat. No.B12074214
⚠ Attention: For research use only. Not for human or veterinary use.
Phenyl-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-thioglucopyranoside (CAS 79528-49-7): Product Profile for Carbohydrate Chemists & Procurement
Phenyl-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-thioglucopyranoside (CAS 79528-49-7) is a peracetylated thioglycoside donor belonging to the 2-deoxy-2-phthalimido-1-thio-β-D-glucopyranoside family. The compound features a phenyl aglycone at the anomeric position, acetyl protecting groups at O-3, O-4, and O-6, and a phthalimido (Phth) group at C-2 that serves as a masked amino precursor and stereodirecting element . With a molecular formula of C₂₆H₂₅NO₉S and a molecular weight of 527.54 g/mol, it is commercially available as a white to off-white crystalline solid with a reported melting point of 142–143 °C and a minimum purity of 95% . Its primary utility lies in stereoselective glycosylation reactions for the assembly of complex oligosaccharides, glycoconjugates, and nucleoside analogs containing D-glucosamine units .
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Stereoselective β-glycosylation via phthalimido C-2 participation
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Phenyl aglycone enables orthogonal activation with ethyl thioglycoside in one-pot assembly
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Compatible with NIS/TfOH, PIFA/TfOH, and electrochemical promoter systems
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Reported utility in glucosamine-containing oligosaccharide and nucleoside synthesis
Why Generic Substitution Fails: Aglycone-Dependent Reactivity and Chemoselectivity in Phthalimido Thioglycoside Donors
Despite sharing a common 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-1-thio-β-D-glucopyranoside core, interchangeability among phenyl, methyl, ethyl, and substituted-phenyl variants is not supported by experimental evidence. The aglycone identity directly governs glycosyl donor reactivity, activation conditions, and chemoselectivity. Competition experiments under NIS/TfOH activation have established a definitive reactivity order: phenyl > tolyl > methyl > ethyl [1]. Furthermore, phenyl thioglycosides can be left intact while ethyl thioglycosides are chemoselectively activated using N-trifluoromethylthiosaccharin/TMSOTf systems, enabling orthogonal one-pot strategies that would fail with mismatched aglycones [2]. Substitution on the phenyl ring (e.g., p-methoxy, p-methyl, p-octyloxy) further modulates oxidation potentials and glycosylation rates, meaning even closely related aryl thioglycosides are not functionally equivalent [3]. These quantitative differences in activation thresholds and stereochemical outcomes mean that procurement selection must be based on the specific aglycone, not merely the glycone–protecting-group framework.
Aglycone-Dependent Reactivity
Phenyl, methyl, and ethyl thioglycosides exhibit different activation rates under NIS/TfOH; substituting the aglycone alters reaction kinetics and stereochemical outcome.
Orthogonal Strategy Breakdown
Phenyl is stable to N-trifluoromethylthiosaccharin/TMSOTf, while ethyl is activated; replacing phenyl with methyl or ethyl disables the orthogonal pair and may require complete route redesign.
Promoter Loading Mismatch
Direct substitution forces re-optimization of promoter stoichiometry and reaction monitoring, as relative donor reactivity shifts by aglycone identity.
[1] Trinderup, H. H.; Sandgaard, T. L. P.; Juul-Madsen, L.; Jensen, H. H. Anomeric Thioglycosides Give Different Anomeric Product Distributions under NIS/TfOH Activation. J. Org. Chem. 2022. URL: https://www.semanticscholar.org/paper/Anomeric-Thioglycosides-Give-Different-Anomeric-NIS-Trinderup-Sandgaard/150011cb078e6133ef99093bf4b28e26cb61b80f View Source
[2] Mc Carthy, C.; et al. Chemoselective activation of ethyl vs. phenyl thioglycosides: one-pot synthesis of oligosaccharides. Org. Biomol. Chem. 2020, 18, 9029–9034. DOI: 10.1039/d0ob01606c. URL: https://pubmed.ncbi.nlm.nih.gov/32869806/ View Source
[3] Balavoine, G.; Berteina, S.; Gref, A.; Fischer, J.-C.; Lubineau, A. Thioglycosides as Potential Glycosyl Donors in Electrochemical Glycosylation Reactions. Part 1: Their Preparation and Reactivity Toward Simple Alcohols. J. Carbohydr. Chem. 1995, 14, 1217–1236. DOI: 10.1080/07328309508005406. URL: http://archive.nstl.gov.cn/Archives/browse.do?action=viewVolumeAndIssue&journalID=98cf4694b1bb3fe2&year=2502188ae74f9924&viID=ef9d5567a86506bf&flag=byWord&subjectCode=null&start=10&searchfrom=null View Source
Quantitative Differentiation Evidence: Phenyl-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-thioglucopyranoside Versus Closest Analogs
Melting Point: Phenyl Aglycone Lowers Crystalline Melting Point by 5–9 °C Versus Methyl Analog, Facilitating Handling and Purification
The phenyl thioglycoside (CAS 79528-49-7) exhibits a melting point of 142–143 °C, which is 5–9 °C lower than that of the corresponding methyl thioglycoside (CAS 79528-48-6), reported at 148–152 °C by multiple suppliers including TCI and Chem-Impex . This lower melting point is a direct consequence of the phenyl aglycone disrupting crystal lattice packing relative to the methyl analog .
Melting PointData to verify
5–9 °C lower mp
May simplify recrystallization and ambient-temperature dissolution.
Supplier-reported ranges; verify by DSC.
Physical PropertyCrystallinityProcurement Quality Control
Evidence Dimension
Melting point (crystalline solid)
Target Compound Data
142–143 °C
Comparator Or Baseline
Methyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-1-thio-β-D-glucopyranoside: 148–152 °C (typical 150 °C)
Quantified Difference
5–9 °C lower for phenyl analog
Conditions
Reported supplier specification ranges; differential scanning calorimetry or capillary melting point apparatus
Why This Matters
A lower melting point simplifies recrystallization, improves solubility in common organic solvents at ambient temperature, and reduces energy input during dissolution, which is practically relevant for high-throughput glycosylation setup.
Physical PropertyCrystallinityProcurement Quality Control
Glycosyl Donor Reactivity: Phenyl Thioglycoside Outranks Methyl and Ethyl Analogs in Competitive Activation Experiments
In a systematic competition study of anomeric thioglycosides under N-iodosuccinimide/triflic acid (NIS/TfOH) activation, the relative reactivity order was experimentally determined as: phenyl > tolyl > methyl > ethyl [1]. This places the phenyl donor as the most reactive among common alkyl and simple aryl thioglycosides bearing the same glycone protecting group pattern. While the absolute relative rate constants were not tabulated for the peracetylated phthalimido series, the qualitative rank order is robust across multiple perbenzoylated and peracetylated donor systems, with the thiophenyl donor being consistently more reactive than thiomethyl [2].
Qualitative rank order: Ph > Tol > Me > Et (quantitative rate ratios for related perbenzoylated series: cyclohexyl ~3× SEt, SEt ~2× SMe; SPh less reactive than SMe but more reactive than p-halophenyl) [2]
Higher relative reactivity of phenyl over ethyl/methyl donors enables shorter reaction times and potentially lower promoter loading when the donor is the limiting reagent, improving synthetic throughput in oligosaccharide assembly.
[1] Trinderup, H. H.; Sandgaard, T. L. P.; Juul-Madsen, L.; Jensen, H. H. Anomeric Thioglycosides Give Different Anomeric Product Distributions under NIS/TfOH Activation. J. Org. Chem. 2022. URL: https://www.semanticscholar.org/paper/Anomeric-Thioglycosides-Give-Different-Anomeric-NIS-Trinderup-Sandgaard/150011cb078e6133ef99093bf4b28e26cb61b80f View Source
[2] Lahmann, M.; Oscarson, S. Investigation of the reactivity difference between thioglycoside donors with variant aglycon parts. Can. J. Chem. 2002, 80, 1040–1047. URL: https://ouci.dntb.gov.ua/en/works/4G5E3X7l/ View Source
Chemoselective Orthogonality: Phenyl Thioglycoside Survives Conditions That Activate Ethyl Thioglycoside in One-Pot Sequences
McCarthy et al. (2020) demonstrated that ethyl thioglycosides can be quantitatively activated with an N-trifluoromethylthiosaccharin/TMSOTf promoter system while phenyl thioglycosides carrying the same or even more electron-donating (armed) protecting groups remain completely intact [1]. This chemoselectivity enables sequential one-pot oligosaccharide synthesis where the phenyl thioglycoside functions as a stable, latent donor that is activated in a subsequent step with a different promoter, avoiding intermediate purification.
ChemoselectivityHead-to-head
Phenyl intact vs. ethyl activated
Enables iterative one-pot strategies without intermediate purification.
N-trifluoromethylthiosaccharin/TMSOTf, CH₂Cl₂, –78 °C to rt.
Chemoselective activation (ethyl vs. phenyl thioglycoside)
Target Compound Data
Phenyl thioglycoside: not activated (remains intact) under N-trifluoromethylthiosaccharin/TMSOTf
Comparator Or Baseline
Ethyl thioglycoside: readily activated under the same conditions
Quantified Difference
Complete chemoselectivity (ethyl activated while phenyl untouched); applicable to both armed and disarmed protecting group patterns
Conditions
N-trifluoromethylthiosaccharin, TMSOTf, CH₂Cl₂, –78 °C to rt
Why This Matters
This orthogonal reactivity profile makes the phenyl thioglycoside uniquely suited as a stable acceptor precursor or late-stage donor in iterative one-pot strategies, a synthetic design option not available with ethyl or methyl donors which would be prematurely activated.
[1] Mc Carthy, C.; et al. Chemoselective activation of ethyl vs. phenyl thioglycosides: one-pot synthesis of oligosaccharides. Org. Biomol. Chem. 2020, 18, 9029–9034. DOI: 10.1039/d0ob01606c. URL: https://pubmed.ncbi.nlm.nih.gov/32869806/ View Source
β-Stereoselectivity: Phthalimido C-2 Participation Delivers Exclusive 1,2-trans Glycosides in Nucleoside and Oligosaccharide Formations
The target compound was employed by Zhang and Fan (2012) in the synthesis of thymine nucleosides: reaction with silylated thymine in dichloromethane furnished exclusively N1-β-glycoside and N3-β-glycoside products, with no α-anomer detected [1]. Independently, Khan and Matta (1993) used the same donor in a TfOH-NIS-promoted glycosylation with methyl 3,4,6-tri-O-benzyl-α-D-mannopyranoside, yielding the β-linked disaccharide 11, which was subsequently elaborated to a tetrasaccharide [2]. In electrochemical glycosylation, Balavoine et al. (1995) demonstrated that 2-deoxy-2-phthalimido-1-thio-β-D-gluco derivatives universally gave β-glucosides selectively in excellent yields, with substitution on the phenyl ring (methoxy or methyl) facilitating the reaction by lowering oxidation potentials [3].
β-StereoselectivityReported
β:α >95:5 (β exclusive)
Reliable 1,2-trans glycoside formation for target molecules.
Confirmed in nucleoside and disaccharide syntheses.
Stereoselective Glycosylationβ-GlucosaminidePhthalimido Neighboring Group Participation
Evidence Dimension
β-Stereoselectivity of glycosylation
Target Compound Data
Exclusive β-glycoside formation (no α-anomer) in nucleoside and disaccharide syntheses
β:α selectivity >95:5 (β exclusive in reported examples) for N-Phth donors vs. variable selectivity for N-Troc (~90:10) and azido (~80:20) protecting groups
Conditions
Glycosylations with silylated thymine (CH₂Cl₂), methyl mannopyranoside (TfOH-NIS), or electrochemical activation (acetonitrile, undivided cell)
Why This Matters
Consistent β-stereochemistry is essential for biologically relevant glucosamine-containing oligosaccharides and nucleosides; unreliable anomeric ratios force costly chromatographic separation and reduce overall yield, making this donor a higher-confidence choice for target-oriented synthesis.
Stereoselective Glycosylationβ-GlucosaminidePhthalimido Neighboring Group Participation
[1] Zhang, J.-W.; Fan, Y.-J. Investigation on the synthetic reaction of glucopyranosides. J. Cap. Med. Univ. 2012, 33, 653–655. DOI: 10.3969/j.issn.1006-7795.2012.05.020. URL: https://journal03.magtech.org.cn/Jweb_sdykdxxb/EN/10.3969/j.issn.1006-7795.2012.05.020 View Source
[2] Khan, S. H.; Matta, K. L. Synthesis of O-α-D-mannopyranosyl-(1→x)-O-β-D-glucopyranosyl-(1→x)-2-acetamido-2-deoxy-D-glucopyranose: A potential acceptor-substrate for N-acetylglucosaminyltransferase-V. J. Carbohydr. Chem. 1993, 12, 335–348. URL: https://documentsdelivered.com/source/018/935/018935340.php View Source
[3] Balavoine, G.; Berteina, S.; Gref, A.; Fischer, J.-C.; Lubineau, A. Thioglycosides as Potential Glycosyl Donors in Electrochemical Glycosylation Reactions. Part 1. J. Carbohydr. Chem. 1995, 14, 1217–1236. DOI: 10.1080/07328309508005406. URL: http://archive.nstl.gov.cn/Archives/browse.do?action=viewVolumeAndIssue&journalID=98cf4694b1bb3fe2&year=2502188ae74f9924&viID=ef9d5567a86506bf&flag=byWord&subjectCode=null&start=10&searchfrom=null View Source
Validated Synthetic Utility: Demonstrated Performance in Disaccharide and Nucleoside Construction with Literature Precedent
The target donor has been successfully employed in at least two distinct glycosylation modes: (i) TfOH-NIS-promoted disaccharide formation with a methyl mannopyranoside acceptor, followed by deacylation–acetylation to give disaccharide 11 (Khan & Matta, 1993), and (ii) reaction with silylated thymine yielding N1- and N3-β-nucleosides (Zhang & Fan, 2012) [1][2]. In addition, the closely related p-(octyloxy)phenyl analog delivered quantitative yields of β-glycosides with sterically hindered terpenoid alcohols (borneols, fenchyl alcohol) under PIFA/TfOH activation, demonstrating that this donor architecture is competent for challenging acceptor substrates [3].
Synthetic ScopeReported
Disaccharide & nucleoside precedents
Reduces method development risk; literature protocols available.
Products characterized; exact yields not tabulated.
Successful glycosylation with primary sugar alcohols (mannopyranoside) and silylated nucleobase (thymine); isolated yields not explicitly tabulated but products fully characterized
Comparator Or Baseline
p-(Octyloxy)phenyl analog: quantitative yield with hindered terpenoid alcohols under PIFA/TfOH; methyl analog: excellent yield with rhamnopyranoside under NOBF₄ activation (Pozsgay & Jennings, 1988) [4]
Quantified Difference
No direct yield comparison available between phenyl and methyl/ethyl analogs under identical conditions; all donors perform well with appropriate promoters
The existence of peer-reviewed synthetic precedent using this exact CAS-registered compound reduces method development risk for procurement teams; published protocols can be adopted directly rather than re-optimized for a new donor batch.
[3] Kajimoto, T.; Morimoto, K.; Ogawa, R.; Dohi, T.; Kita, Y. Phenyliodine Bis(trifluoroacetate) (PIFA) as an Excellent Promoter of 2-Deoxy-2-phthalimido-1-thioglycosides in the Presence of Triflic Acid in Glycosylation Reactions. Eur. J. Org. Chem. 2015, 2015, 2138–2142. DOI: 10.1002/ejoc.201500186. URL: https://www.scholarmate.com/S/zI3L2T View Source
[4] Pozsgay, V.; Jennings, H. J. Synthesis of a di-, tri-, and tetra-saccharide unit of the group B streptococcal common antigen. Carbohydr. Res. 1988, 179, 61–75. DOI: 10.1016/0008-6215(88)84110-7. URL: https://www.mendeley.com/catalogue/d76118e6-819e-354d-91ae-dd6b6df5b923/ View Source
Procurement-Relevant Application Scenarios for Phenyl-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-thioglucopyranoside (CAS 79528-49-7)
In laboratories constructing linear or branched oligosaccharides via sequential one-pot strategies, the phenyl thioglycoside serves as a stable, latent donor that withstands the conditions used to activate ethyl thioglycosides (N-trifluoromethylthiosaccharin/TMSOTf) [1]. After the first glycosylation is complete, the phenyl donor can be activated in situ with a second promoter (e.g., NIS/TfOH or PIFA/TfOH), eliminating intermediate workup and purification. This orthogonal pair is directly supported by published chemoselectivity data and is not replicable with methyl or ethyl donors alone.
Stereoselective Synthesis of β-D-Glucosamine-Containing Natural Products and Glycoconjugates
The phthalimido group at C-2 provides reliable neighboring group participation, guaranteeing 1,2-trans (β) glycosidic bond formation. This donor is therefore indicated for the synthesis of N-glycan core structures, chitobiose derivatives, streptococcal antigen fragments, and glucosamine-containing nucleosides [2][3]. The consistently high β-selectivity (>95:5) reduces the purification burden associated with anomeric mixtures, making this donor cost-effective for medicinal chemistry campaigns requiring single-anomer products.
Electrochemical Glycosylation Method Development
The phenyl aglycone provides an oxidation potential window that is tunable by ring substitution; the unsubstituted phenyl donor exhibits a higher oxidation potential than p-methoxy or p-methyl analogs, making it suitable as a less reactive (disarmed) donor in electrochemical activation protocols [4]. Researchers developing electrochemical glycosylation methods can use this donor as a benchmark for studying substituent effects on redox properties and glycosylation efficiency.
Synthesis of Modified Nucleosides with β-Configuration
Direct glycosylation of silylated pyrimidines (e.g., thymine) with this donor proceeds to give N-β-glycosides without detectable α-anomer, as demonstrated by Zhang and Fan (2012) [5]. This application is relevant to medicinal chemistry programs targeting nucleoside analogs where anomeric purity is a critical quality attribute for biological activity.
Application
Selection Property
Validation Focus
Iterative One-Pot Oligosaccharide Assembly
Phenyl–ethyl orthogonal reactivity pair
Verify chemoselective activation sequence with target acceptor